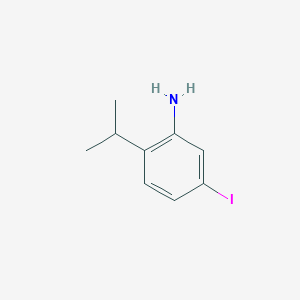

5-Iodo-2-isopropylaniline

Description

Contextualization of Aryl Iodides in Modern Synthetic Chemistry

Aryl iodides are highly valued reagents in contemporary synthetic chemistry, primarily for their role in cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon (C-C) and carbon-heteroatom bonds. facs.website Historically, aryl iodides have been excellent substrates in palladium-catalyzed C-C cross-coupling reactions. nih.gov However, their application in palladium-catalyzed C-N bond formation was initially less successful compared to other aryl halides. nih.gov Recent advancements have overcome these limitations, developing catalyst systems that enable aryl iodides to react with a wide array of amines with high efficiency. nih.gov

The utility of aryl iodides extends beyond palladium catalysis. Gold-catalyzed cross-coupling reactions have emerged as a viable method, demonstrating the potential for oxidative addition of aryl iodides to gold complexes, a previously challenging step. facs.website Furthermore, the field of photochemistry has harnessed aryl iodides in transition-metal-free cross-coupling reactions. bohrium.com Under violet or blue light irradiation, aryl iodides can be excited to form aryl radicals, which then participate in radical cascade processes to couple with various partners like alkenes or hydrazones. bohrium.comrsc.org This light-induced method is compatible with a range of functional groups and offers a milder, greener alternative to traditional transition-metal-catalyzed processes. rsc.org

Significance of Substituted Aniline (B41778) Derivatives in Chemical Scaffolds

Substituted anilines are a cornerstone of modern chemical and pharmaceutical industries. rsc.org These compounds are derived from aniline by replacing one or more hydrogen atoms with various functional groups, which allows for the fine-tuning of their chemical and pharmacological properties. cresset-group.comwisdomlib.org They serve as crucial starting materials and intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and advanced materials. rsc.orgtohoku.ac.jp

In medicinal chemistry, the aniline scaffold is present in a multitude of drugs across various therapeutic classes. rsc.org Modifying the aniline ring with different substituents is a key strategy for optimizing a drug candidate's bioavailability, solubility, and selectivity for its biological target. cresset-group.com This approach also helps to mitigate potential toxicity or off-target effects that can be associated with the core aniline structure. cresset-group.com The development of efficient methods to create multi-substituted anilines is therefore of great importance for generating diverse compound libraries for drug discovery and for creating building blocks for materials science. nih.govrsc.org

Overview of Current Research Trajectories and Challenges for 5-Iodo-2-isopropylaniline

The specific research landscape for this compound is primarily centered on its use as a specialized building block in organic synthesis. The presence of three distinct functionalities—an amine, a bulky isopropyl group, and a reactive iodo group—offers multiple avenues for synthetic transformations. The iodo group is a prime site for cross-coupling reactions, while the amine can undergo various modifications or direct further substitution on the aromatic ring.

A significant challenge in the synthesis of compounds like this compound lies in achieving regioselectivity. The synthesis of meta-substituted anilines is often difficult because the amino group inherently directs electrophilic aromatic substitution to the ortho and para positions. rsc.orgtohoku.ac.jp Therefore, accessing the meta-iodo configuration requires multi-step synthetic strategies, potentially starting from a precursor like 2-isopropylaniline (B1208494) and employing protecting groups and directed iodination. For instance, the synthesis of N-(2-isopropyl)phenylglycine begins with 2-isopropylaniline, showcasing a common first step in functionalizing this scaffold. rsc.orgrsc.org

Current research often involves using structurally related iodo-anilines as precursors for complex heterocyclic systems. For example, 4-iodo-N-methylaniline has been used to prepare 5-iodo-substituted indolinone derivatives, highlighting the synthetic utility of the iodo-aniline framework in constructing molecules with potential biological activity. semanticscholar.org The trajectory for a compound like this compound would likely involve its application in similar complex syntheses, where the specific substitution pattern is required to achieve a desired molecular architecture or to probe structure-activity relationships in medicinal chemistry programs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

5-iodo-2-propan-2-ylaniline |

InChI |

InChI=1S/C9H12IN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 |

InChI Key |

RTRNKJKXFDTPKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)I)N |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 5 Iodo 2 Isopropylaniline

Identification of Key Synthons and Potential Building Blocks

The structure of 5-Iodo-2-isopropylaniline features a benzene (B151609) ring with three substituents: an amino group (-NH₂), an isopropyl group (-CH(CH₃)₂), and an iodine atom (-I). The primary disconnections in a retrosynthetic sense involve the carbon-nitrogen and carbon-halogen bonds, as well as the carbon-carbon bond of the isopropyl group.

A logical retrosynthetic disconnection of the C-I bond points to 2-isopropylaniline (B1208494) as a direct precursor. This is a common strategy, as methods for the direct iodination of activated aromatic rings are well-established. orgsyn.orgsci-hub.se Another approach could involve disconnecting the C-N bond, which might lead back to a corresponding iodinated isopropylbenzene derivative, though this is often a more complex route.

The most strategically sound disconnection is the C-I bond, identifying 2-isopropylaniline as the key building block. Further disconnection of 2-isopropylaniline itself is possible, but it is a commercially available starting material. thermofisher.comguidechem.comchemicalbook.com

The key synthons—idealized fragments resulting from disconnection—and the corresponding real-world chemical reagents (building blocks) are outlined below.

Table 1: Key Synthons and Potential Building Blocks

| Synthon | Corresponding Reagent (Building Block) | Role in Synthesis |

| 2-Isopropylanilinium ion | 2-Isopropylaniline | Primary precursor for iodination. thermofisher.comprepchem.com |

| Iodonium (B1229267) ion (I⁺) | Molecular Iodine (I₂) / Iodine Monochloride (ICl) | Iodinating agent. orgsyn.org |

| N-acetyl-2-isopropylanilinium ion | N-(2-isopropylphenyl)acetamide | Protected precursor to direct iodination. |

| Aniline (B41778) | Aniline | A fundamental starting material for more complex syntheses. chemicalbook.com |

| Isopropylbenzene (Cumene) | Isopropylbenzene | Potential starting material for nitration, reduction, and subsequent functionalization. google.com |

Precursor Design and Derivatization Strategies

The design of a viable synthetic route hinges on the order of substituent introduction, considering their electronic and steric effects on electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-director, while the isopropyl group is a weaker activating, ortho-, para-director.

A primary synthetic strategy would involve the direct iodination of 2-isopropylaniline. guidechem.com The amino group's strong activating and directing effect would primarily place the incoming electrophile (iodine) at the para position (position 4) and ortho position (position 6) relative to the amine. The isopropyl group at position 2 would sterically hinder substitution at position 3, but the major products of direct iodination would likely be 4-iodo-2-isopropylaniline (B8626668) and 6-iodo-2-isopropylaniline. To achieve the desired 5-iodo substitution, a more nuanced derivatization strategy is required.

A more effective strategy involves:

Protection of the Amine: The highly reactive amino group is first protected. A common method is acetylation with acetic anhydride (B1165640) or acetyl chloride to form an amide (acetanilide derivative). utdallas.eduyoutube.com This protected group, N-(2-isopropylphenyl)acetamide, is crucial for the next step.

Directed Iodination: The N-acetyl group is still an ortho-, para-director but is much bulkier and less activating than the free amino group. utdallas.edu This moderation is key. The primary directing influence comes from the N-acetyl group, placing the iodine at its para position, which is position 5 on the ring. The existing isopropyl group at position 2 does not significantly interfere with this placement.

Deprotection: Following successful iodination, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to regenerate the free amino group, yielding the final product, this compound. youtube.com

An alternative, though likely lower-yielding, precursor design could start from 3-iodoaniline. The introduction of the isopropyl group would then be attempted via a Friedel-Crafts alkylation. However, Friedel-Crafts reactions on anilines are notoriously difficult due to the Lewis acid catalyst complexing with the basic amino group, deactivating the ring. Therefore, protection of the amine would still be essential.

Considerations for Protecting Group Chemistry in Targeted Synthesis

The use of protecting groups is a cornerstone of modern organic synthesis, and it is particularly vital in the synthesis of polysubstituted anilines like this compound. organic-chemistry.org The primary amino group is highly nucleophilic and susceptible to oxidation, and it strongly activates the aromatic ring toward electrophilic substitution. utdallas.eduyoutube.com

Key reasons for using a protecting group in this synthesis include:

Preventing Side Reactions: Unprotected anilines can react with electrophilic reagents at the nitrogen atom and are sensitive to oxidation, especially under conditions used for halogenation. utdallas.eduyoutube.com

Controlling Regioselectivity: The powerful activating nature of the -NH₂ group can lead to multiple substitutions and a mixture of isomers. Converting the amine to an amide, such as an acetamide (B32628) (-NHCOCH₃), moderates this reactivity. utdallas.edu The steric bulk of the acetyl group also helps to disfavor ortho-substitution, further enhancing the selectivity for the desired para-product. utdallas.edu In the case of N-(2-isopropylphenyl)acetamide, the position para to the amide is position 5, directing the iodination to the target carbon.

Improving Solubility and Handling: Acetanilide derivatives are often crystalline solids that are easier to handle and purify than the parent liquid anilines.

The most common protecting group for this purpose is the acetyl group (Ac) , introduced using acetic anhydride. It is stable under the neutral or slightly acidic conditions of iodination and can be readily removed. Other carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are also widely used for protecting amines, offering different conditions for removal (acidic for Boc, hydrogenation for Cbz), which provides an orthogonal strategy if other sensitive functional groups are present. organic-chemistry.orgmasterorganicchemistry.com

Table 2: Common Protecting Groups for Anilines

| Protecting Group | Reagent for Protection | Conditions for Deprotection | Key Advantage |

| Acetyl (Ac) | Acetic Anhydride, Acetyl Chloride | Acid or base-catalyzed hydrolysis | Low cost, moderates reactivity, directs para. utdallas.edu |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic Acid) | Mild protection conditions, acid-labile removal. masterorganicchemistry.com |

| Carboxybenzyl (Cbz or Z) | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid/base, removed under neutral conditions. masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Base-labile, useful in orthogonal protection schemes. masterorganicchemistry.com |

For the synthesis of this compound, the acetyl group provides a straightforward and effective strategy, transforming the synthetic challenge from one of controlling a highly activated system to a predictable, regioselective functionalization.

Methodologies for the Preparation of 5 Iodo 2 Isopropylaniline

Direct Halogenation Approaches

Direct halogenation offers a straightforward route to introduce an iodine atom onto the aniline (B41778) ring. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reagents and conditions employed.

The direct iodination of activated aromatic compounds like anilines can be accomplished using various iodine sources. organic-chemistry.org Elemental iodine (I₂) is a common and easily handled iodinating agent, though its low electrophilicity often necessitates the use of activating agents such as strong acids, Lewis acids, or oxidizing agents to enhance its reactivity. manac-inc.co.jpacsgcipr.org These activators polarize the iodine molecule, increasing its electrophilic character. uni-giessen.de For instance, a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid has been shown to be effective for the regioselective iodination of activated aromatic compounds under mild conditions. psu.edu

Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can also be used in conjunction with iodine to activate it by forming an insoluble silver iodide, which in turn generates a more electrophilic iodine species. nih.gov The reaction of this species with the aromatic compound is believed to proceed through a σ-complex. nih.gov The iodination of anilines typically shows high para regioselectivity. nih.gov

A variety of reagents and conditions have been explored for the iodination of anilines, as summarized in the table below.

| Iodine Source | Activating Agent/Catalyst | Solvent | Conditions | Outcome | Reference |

| I₂ | HNO₃ | Acetic Acid | Room Temperature | High yields | babafaridgroup.edu.in |

| NIS | Trifluoroacetic Acid (catalytic) | Acetonitrile (B52724) | Room Temperature | High yields, short reaction times | psu.edu |

| I₂ | Silver Salts (e.g., Ag₂SO₄) | Not specified | Not specified | Preferential para-iodination | nih.gov |

| KI | Ammonium (B1175870) peroxodisulfate | Aqueous Methanol (B129727) | Room Temperature | Predominantly ortho-monoiodinated products | organic-chemistry.org |

This table presents a selection of direct iodination methods applicable to activated aromatic rings like anilines.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. This methodology can be applied to the regioselective halogenation of aromatic compounds. While specific examples for the direct photoredox-catalyzed iodination of 2-isopropylaniline (B1208494) to 5-iodo-2-isopropylaniline are not extensively detailed in the provided search results, the general principles of photoredox catalysis suggest its potential applicability. These reactions typically involve a photoredox catalyst, such as iridium or ruthenium complexes, which, upon irradiation with light, can initiate single-electron transfer processes to generate reactive radical intermediates. tdl.org For halogenations, this can lead to the formation of a halogen radical that can then participate in the aromatic substitution. The regioselectivity in such reactions can often be controlled by the electronic and steric properties of the substrate and the catalyst. escholarship.org

Metal-free iodination methods provide an environmentally benign alternative for the synthesis of iodoarenes. organic-chemistry.org One such protocol involves the use of iodine in combination with an oxidant, which avoids the need for toxic or volatile reagents. rsc.org For example, a system using iodine and nitric acid in acetic acid has been shown to be effective for the iodination of various substrates, including anilines, at room temperature, yielding products in high yields within a short reaction time. babafaridgroup.edu.in Another approach utilizes inexpensive and commercially available potassium iodide and ammonium peroxodisulfate in aqueous methanol at room temperature, which is compatible with various functional groups. organic-chemistry.org

Sandmeyer Reaction Pathways for Aryl Iodide Formation

The Sandmeyer reaction is a classic and versatile method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orglscollege.ac.in This two-step process involves the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with a halide. lscollege.ac.in

The first step of the Sandmeyer reaction is the conversion of the primary aromatic amine, in this case, 2-isopropylaniline, into its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). mnstate.edugoogle.com The resulting diazonium salt is generally unstable and is used immediately in the subsequent step. mnstate.edu

For the introduction of iodine, the diazonium salt solution is treated with a source of iodide ions, most commonly potassium iodide (KI). byjus.com Unlike the Sandmeyer reactions for chlorination or bromination, the iodination step often does not require a copper(I) catalyst. lscollege.ac.inorganic-chemistry.org The diazonium group is an excellent leaving group (as N₂ gas), facilitating the nucleophilic substitution by the iodide ion. byjus.com

The general reaction scheme is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Iodination: Ar-N₂⁺X⁻ + KI → Ar-I + N₂ + KX

Optimizing the conditions for the Sandmeyer reaction is crucial for achieving high yields and minimizing side reactions. numberanalytics.com Key parameters include temperature, solvent, and the nature of the reagents. numberanalytics.com The diazotization step must be carried out at low temperatures to prevent the premature decomposition of the diazonium salt. mnstate.edu

Recent advancements in the Sandmeyer reaction have focused on developing more efficient and environmentally friendly protocols. For instance, one-pot procedures have been developed where the diazotization and subsequent halogenation are carried out in a single reaction vessel. nih.gov The use of alternative diazotizing agents and solvent systems has also been explored. For example, a method using cellulose (B213188) sulfuric acid as a biodegradable and recyclable proton source for the diazotization-iodination of aryl amines under solvent-free conditions has been reported. researchgate.net This method offers advantages such as mild reaction conditions, avoidance of harmful acids and toxic solvents, and short reaction times. researchgate.net

A comparison of different reagents for the diazotization-iodination of anilines is presented below.

| Diazotizing Agent | Iodide Source | Acid/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| NaNO₂ | KI | HCl/H₂SO₄ | Water | 0-5 °C | Variable | mnstate.edu |

| NaNO₂ | KI | Cellulose Sulfuric Acid | Solvent-free | Room Temperature | 54-97 | researchgate.net |

This table summarizes conditions for the Sandmeyer iodination of aromatic amines.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of aryl bromides or chlorides to the more reactive aryl iodides, represent a cornerstone of synthetic organic chemistry. nih.gov These transformations, often referred to as aromatic Finkelstein reactions, are crucial for creating precursors for cross-coupling reactions. nih.govacs.org

Copper-catalyzed methods provide a mild and general route for converting aryl bromides into their corresponding aryl iodides. acs.org A significant advancement in this area was developed by Klapars and Buchwald, which utilizes a copper(I) iodide (CuI) catalyst in conjunction with a diamine ligand. nih.govacs.orgbaranlab.org This protocol is effective for a wide range of aryl, heteroaryl, and vinyl bromides, and it tolerates various functional groups, including those with N-H bonds like amides and sulfonamides. acs.orgresearchgate.net

The reaction typically involves treating the aryl bromide with sodium iodide (NaI) in the presence of a catalytic amount of CuI and a ligand such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. nih.gov Dioxane is often employed as the solvent at elevated temperatures. nih.govbaranlab.org The choice of halide salt and solvent can significantly influence both the reaction rate and the equilibrium conversion. researchgate.net The mechanism is believed to proceed through an oxidative addition of the aryl bromide to the copper(I) catalyst, forming an arylcopper(III) intermediate, which then undergoes halide exchange and subsequent reductive elimination. rsc.org

Table 1: Examples of Copper-Catalyzed Iodination of Aryl Bromides

| Entry | Starting Material | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | 5 mol% CuI, 10 mol% (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, 2 eq. NaI | Dioxane | 110 | 99 | acs.org |

| 2 | 4-Bromoanisole | 5 mol% CuI, 10 mol% (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, 2 eq. NaI | Dioxane | 110 | 99 | acs.org |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 5 mol% CuI, 10 mol% (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, 2 eq. NaI | Dioxane | 110 | 99 | acs.org |

| 4 | 2-Bromonaphthalene | 5 mol% CuI, 10 mol% (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, 2 eq. NaI | Dioxane | 110 | 98 | acs.org |

This table presents representative data for the copper-catalyzed Finkelstein reaction on various aryl bromides, illustrating the general applicability of the method.

A compelling metal-free alternative for the synthesis of aryl iodides from aryl bromides is the photo-induced aromatic Finkelstein reaction. rsc.orgnih.gov This method avoids the use of transition-metal catalysts and the associated risk of product contamination, which is particularly important in the synthesis of pharmaceutical and electronic materials. nih.govnih.gov The reaction is typically carried out at room temperature by irradiating a solution of the aryl bromide and sodium iodide in acetonitrile with UV light. rsc.orgnih.gov

The addition of a catalytic amount of molecular iodine (I₂) has been shown to significantly promote the reaction. nih.govnih.govwikipedia.org The proposed mechanism involves the homolytic cleavage of the C–Br bond under UV irradiation to form a phenyl radical, which then reacts with an iodine radical to yield the aryl iodide. nih.gov This method is compatible with a diverse array of functional groups. nih.govnih.gov The synthesis of functionalized aryl iodides using light was historically considered challenging due to the photolability of the C-I bond, making this development a significant breakthrough. nih.govwikipedia.org

Table 2: Examples of Photo-Induced Iodination of Aryl Bromides

| Entry | Starting Material | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile | NaI, cat. I₂, UV (254 nm), MeCN, rt | 12 | 93 | nih.gov |

| 2 | Methyl 4-bromobenzoate | NaI, cat. I₂, UV (254 nm), MeCN, rt | 12 | 92 | nih.gov |

| 3 | 4-Bromoaniline | NaI, cat. I₂, UV (254 nm), MeCN, rt | 12 | 85 | nih.gov |

| 4 | 2-Bromopyridine | NaI, cat. I₂, UV (254 nm), MeCN, rt | 12 | 75 | nih.gov |

This table showcases the effectiveness of the photo-induced aromatic Finkelstein reaction for various substituted aryl bromides under mild, metal-free conditions.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of complex organic molecules, as it avoids the need for pre-functionalized starting materials. chinesechemsoc.org These strategies offer a direct route to introduce an iodine atom onto the aromatic ring of a 2-isopropylaniline derivative with high regioselectivity.

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile, such as molecular iodine, to introduce a substituent exclusively at the ortho-position. wikipedia.orgcommonorganicchemistry.com

For aniline derivatives, the amino group must first be protected with a suitable DMG. ethz.ch Common directing groups for anilines include amides, carbamates, and sulfonamides. organic-chemistry.org For instance, N-protection of 2-isopropylaniline as an N-Boc or N-pivaloyl derivative would create an effective DMG. Upon treatment with an alkyllithium base, metalation would occur at the C-6 position, which is the only available position ortho to the directing group. Quenching the resulting lithiated species with iodine would yield the corresponding 6-iodo-2-isopropylanilide. Subsequent deprotection would then afford 6-iodo-2-isopropylaniline. While this method is highly effective for ortho-iodination, achieving iodination at the C-5 position of 2-isopropylaniline via DoM would require a different substitution pattern on the starting material to direct metalation accordingly.

Table 3: Directed Ortho Metalation of Aromatic Substrates

| Entry | Substrate | Directing Group | Base/Solvent | Electrophile | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Pivaloylaniline | -CONHC(CH₃)₃ | s-BuLi/TMEDA/THF | I₂ | 2-Iodo-N-pivaloylaniline | baranlab.org |

| 2 | N-Boc-aniline | -COOtBu | s-BuLi/TMEDA/THF | I₂ | N-Boc-2-iodoaniline | bris.ac.uk |

| 3 | N,N-Diethylbenzamide | -CON(Et)₂ | s-BuLi/TMEDA/THF | I₂ | N,N-Diethyl-2-iodobenzamide | baranlab.org |

| 4 | O-Aryl Carbamate | -OCON(i-Pr)₂ | s-BuLi/Et₂O | I₂ | 2-Iodo-O-aryl carbamate | uwindsor.ca |

This table provides examples of Directed Ortho Metalation followed by iodination on various aromatic substrates bearing common directing groups.

Palladium-catalyzed C-H activation is a premier tool for the regioselective functionalization of arenes. nih.gov For aniline derivatives, the amino group is typically acylated to form an anilide, which then acts as a directing group for ortho-C-H bond activation. beilstein-journals.org A common method involves the use of a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), with an iodine source like N-iodosuccinimide (NIS). nih.govbeilstein-journals.org This approach, however, generally leads to ortho-iodination. For a substrate like N-acyl-2-isopropylaniline, this would result in iodination at the C-6 position.

To achieve iodination at the C-5 position of 2-isopropylaniline, which is meta to the amino group, a different strategy is required. Recently, a palladium-catalyzed meta-C-H iodination of aniline derivatives has been developed. acs.orgacs.orgnih.gov This protocol utilizes a nitrile-containing ligand and an aryl iodide, such as 1-iodo-4-methoxy-2-nitrobenzene, as a mild iodinating reagent in a formal C-H/C-I metathesis reaction. rsc.orgacs.org The reaction is believed to proceed through a palladium-norbornene cooperative catalysis that enables the functionalization of the distal C-H bond. This methodology represents a significant advance, as meta-selective C-H functionalization of electron-rich anilines is a formidable challenge. acs.org

Table 4: Palladium-Catalyzed C-H Iodination of Aniline Derivatives

| Entry | Substrate | Catalyst/Ligand | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Acetanilide | Pd(OAc)₂, PTSA | NIS | Ball-milling, 3h | 2-Iodoacetanilide | 87 | beilstein-journals.org |

| 2 | Phenylacetic Amide | Pd(OAc)₂ | I₂/CsOAc | t-AmylOH/DMF, 65°C | ortho-Iodinated product | 62 | nih.gov |

| 3 | N-Aryl Aniline | Pd(OAc)₂, N-Ac-Gly-OH | 1-Iodo-4-methyl-2-nitrobenzene | AgOAc, HFIP, 90°C | meta-Iodinated product | 23 | acs.org |

| 4 | N-Aryl Aniline | Pd(OAc)₂, N-Ac-L-Leu-OH | 1-Iodo-4-methoxy-2-nitrobenzene | Ag₂SO₄, KHCO₃, HFIP, 90°C | meta-Iodinated product | 74 | acs.org |

This table summarizes different palladium-catalyzed C-H iodination methods for aniline derivatives, highlighting both ortho- and meta-selective protocols.

Hypervalent iodine reagents, particularly iodine(III) compounds like phenyliodonium (B1259483) diacetate (PIDA), are versatile oxidants in organic synthesis. researchgate.net A notable application is the iodine(III)-mediated oxidative C-H alkoxylation of aniline derivatives. [2, 4, 11 from initial search] This reaction is not a direct iodination but a C-H functionalization that utilizes an iodine(III) reagent to facilitate the introduction of an alkoxy group onto the aromatic ring.

The transformation is typically a three-component coupling involving an aniline, an aldehyde, and an alcohol, mediated by PIDA under metal-free conditions at ambient temperature. [2, 11 from initial search] The reaction proceeds via the in-situ formation of an imine intermediate from the aniline and aldehyde. [4, 11 from initial search] The iodine(III) reagent then promotes the oxidative C-H alkoxylation of the aniline ring, yielding synthetically useful alkoxyl-substituted N-arylimines. [2, 4, 11 from initial search] While this method does not directly produce an iodoaniline, it exemplifies a C-H functionalization pathway for aniline derivatives that is initiated by an iodine-based reagent.

Table 5: Iodine(III)-Mediated C-H Alkoxylation of Aniline Derivatives

| Entry | Aniline | Aldehyde | Alcohol | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Aniline | Benzaldehyde | Methanol | Alkoxy-N-arylimine | 85 | [11 from initial search] |

| 2 | Aniline | 4-Methylbenzaldehyde | Methanol | Alkoxy-N-arylimine | 71 | [11 from initial search] |

| 3 | Aniline | 4-Bromobenzaldehyde | Methanol | Alkoxy-N-arylimine | 68 | [11 from initial search] |

| 4 | Aniline | Benzaldehyde | Ethanol | Alkoxy-N-arylimine | 81 | [11 from initial search] |

This table illustrates the scope of the iodine(III)-mediated three-component C-H alkoxylation of aniline derivatives.

Electrochemical Synthesis Methodologies for Aryl Iodides

Electrochemical strategies for the preparation of aryl iodides, which would be applicable to the synthesis of iodo-substituted isopropylanilines, are primarily centered on the generation of a reactive iodine species that can undergo electrophilic aromatic substitution. These methods provide a sustainable alternative to conventional iodination techniques that often rely on stoichiometric oxidants or potentially hazardous reagents. researchgate.netd-nb.info The core principle involves the anodic oxidation of a benign iodine source, like molecular iodine (I₂) or iodide salts, to produce a highly electrophilic iodinating agent. google.comgoogle.com

A foundational step in the electrochemical iodination of aromatic compounds is the generation of the iodonium (B1229267) ion (I⁺), a potent electrophile. This is typically achieved through the anodic oxidation of molecular iodine (I₂). google.comcardiff.ac.uk The process involves a two-electron oxidation at the anode, converting I₂ into two I⁺ cations. google.com This electrochemically generated I⁺ species is highly reactive and can readily attack an electron-rich aromatic ring, such as an aniline derivative.

The choice of solvent and supporting electrolyte is critical for the successful generation and stabilization of the I⁺ species. researchgate.net Acetonitrile is a commonly used solvent, often in the presence of a supporting electrolyte like sulfuric acid (H₂SO₄). researchgate.netgoogle.com The electrolysis is typically conducted in a divided or undivided cell equipped with a suitable anode material. While platinum has been traditionally used, studies have shown that glassy carbon anodes can offer superior selectivity, minimizing side reactions and contamination from the electrode material itself. researchgate.netd-nb.info The generated solution containing the I⁺ cation pool can then be used directly for the iodination step. d-nb.info This method circumvents the need for chemical oxidants, presenting a greener and more atom-economical pathway to the iodinating agent. sioc-journal.cn

The practical application of electrochemically generated I⁺ for the iodination of aromatic compounds has been well-developed. researchgate.net A common and effective approach is the "sequential method," where the I⁺ cation is generated first via electrolysis, followed by the addition of the aromatic substrate to the solution. researchgate.net This one-pot sequential process generally provides better yields compared to an in situ method (where the aromatic compound is present during electrolysis), as it prevents undesirable side reactions like the oxidation of the substrate itself at the anode. researchgate.net

The regioselectivity of the iodination, particularly for substituted benzenes, can be significantly influenced by the reaction conditions. For instance, the use of dimethoxyethane as a cosolvent has been shown to improve the para/ortho selectivity for monosubstituted benzenes. researchgate.net However, for highly reactive aromatic compounds, such as certain aniline or phenol (B47542) derivatives, the reaction can sometimes lead to the formation of di- or tri-iodinated products. researchgate.netgoogle.com This challenge can be addressed by employing microflow reactor systems. A microflow setup, consisting of a T-shaped micromixer and a microtube reactor, allows for the rapid 1:1 mixing of the I⁺ solution with the aromatic compound solution. This precise control over stoichiometry and reaction time effectively suppresses polyiodination and enhances the yield of the desired mono-iodinated product. researchgate.netd-nb.info

The following table summarizes the results of practical electrochemical iodination for various aromatic compounds using an electrochemically generated I⁺ solution.

| Aromatic Compound | Anode Material | Yield (%) | Reference |

|---|---|---|---|

| Anisole | Glassy Carbon | 97 | d-nb.info |

| Anisole | Platinum | 16 | d-nb.info |

| Toluene | Glassy Carbon | 92 | researchgate.net |

| Benzonitrile | Glassy Carbon | 84 | researchgate.net |

| Bromobenzene | Glassy Carbon | 73 | researchgate.net |

While not a direct method for synthesizing this compound, the electrochemical radical borylation of aryl iodides represents a significant downstream application for such compounds, converting them into synthetically valuable arylboronic esters. Arylboronic acids and their esters are crucial intermediates in organic synthesis, most notably in cross-coupling reactions. This electrochemical strategy provides a transition-metal-free pathway for the borylation of aryl iodides. researchgate.net

The process operates under mild conditions, using an electric current to drive the reaction via a radical pathway. google.comresearchgate.net In a typical setup, an aryl iodide is subjected to cathodic reduction in an undivided cell equipped with platinum electrodes. This generates an aryl radical intermediate, which is then trapped by a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net This method displays good tolerance for a variety of functional groups on the aromatic ring. The formation of the aryl radical as a key intermediate has been supported by mechanistic experiments. researchgate.net

This electrochemical approach is complementary to traditional borylation methods, which often require transition-metal catalysts (like palladium or copper) or highly reactive organometallic reagents, thereby avoiding issues with expensive or toxic metal contamination. researchgate.net An aryl iodide such as this compound could serve as a substrate in this transformation to produce the corresponding arylboronic ester, a versatile building block for further molecular elaboration.

The table below presents the yields for the electrochemical borylation of various aryl iodides.

| Aryl Iodide Substrate | Yield of Arylboronic Ester (%) | Reference |

|---|---|---|

| 4-Iodotoluene | 82 | researchgate.net |

| 4-Iodoanisole | 85 | researchgate.net |

| Methyl 4-iodobenzoate | 75 | researchgate.net |

| 1-Iodo-4-(trifluoromethyl)benzene | 68 | researchgate.net |

| 1-Iodo-2-methylbenzene | 65 | researchgate.net |

Reactivity Profiles and Transformation Pathways of 5 Iodo 2 Isopropylaniline

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The aryl iodide moiety of 5-iodo-2-isopropylaniline is an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for oxidative addition to palladium(0) complexes under relatively mild conditions, initiating the catalytic cycle for a wide range of transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound. For this compound, this reaction provides a direct route to substituted biphenyl (B1667301) derivatives, which are prevalent structures in pharmaceuticals and material science. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system.

The general transformation involves the reaction of this compound with an arylboronic acid or ester. The choice of catalyst, often a palladium(0) species generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable complex such as Pd(PPh₃)₄, is critical. The reaction is highly dependent on the selection of a suitable base, with inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ commonly used to facilitate the transmetalation step. Solvents are typically mixtures of an organic solvent, such as dioxane or ethanol, and water. While specific studies on this compound are not extensively detailed in the provided context, the reactivity of ortho-substituted anilines in Suzuki-Miyaura couplings is well-documented, showing good to excellent yields under optimized conditions. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Generic o-Iodoaniline | Phenylboronic Acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | Not Specified | libretexts.org |

| Generic Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ (0.07 equiv) | Cs₂CO₃ | Ethanol | 100 (Microwave) | ~97 | nih.gov |

| 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ | Dioxane/Water | 100 | 90 | researchgate.net |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating substituted alkynes. wikipedia.org This transformation is invaluable for synthesizing conjugated enynes and arylalkynes. For this compound, this reaction would yield 2-isopropyl-5-(alkynyl)anilines, versatile intermediates for the synthesis of heterocycles and other complex molecules. The classic Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. libretexts.org The reactivity order for the halide is I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com

Concerns over the cost and toxicity of palladium have driven the development of palladium-free Sonogashira coupling protocols. nih.gov Copper, being more abundant and less expensive, presents an attractive alternative. Research has demonstrated that copper(I) complexes can effectively catalyze the coupling of terminal alkynes with o-iodoanilines. researchgate.netorganic-chemistry.org A notable example is the use of bis(triphenylphosphine)copper(I) tetrahydroborate, [(PPh₃)₂CuBH₄], as a catalyst. organic-chemistry.org This system has been shown to be efficient for the coupling of various o-iodoanilines with terminal alkynes under an air atmosphere, tolerating a range of functional groups and providing excellent yields of 2-ethynylaniline (B1227618) derivatives. nih.govresearchgate.netorganic-chemistry.org

Table 2: Palladium-Free Sonogashira Coupling of o-Iodoanilines with Phenylacetylene

| o-Iodoaniline Substrate | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodoaniline | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 99 | organic-chemistry.org |

| 4-Methyl-2-iodoaniline | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 99 | organic-chemistry.org |

| 4-Fluoro-2-iodoaniline | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 98 | organic-chemistry.org |

A significant variation of the Sonogashira reaction is the carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide (CO) to produce α,β-alkynyl ketones (ynones). This three-component reaction involves an aryl halide, a terminal alkyne, and CO gas, typically under palladium catalysis. rsc.orgnih.govnih.gov Applying this to this compound would result in the formation of an aryl alkynyl ketone. These products are valuable synthetic intermediates. nih.gov Recent advancements have focused on developing heterogeneous catalysts, such as palladium-metal organic frameworks (Pd-MOFs), that can efficiently promote the reaction under atmospheric pressure of CO and are recyclable. rsc.org The steric hindrance from the ortho-isopropyl group on this compound could pose a challenge for CO coordination and insertion, potentially requiring optimized reaction conditions or more active catalysts. beilstein-journals.org

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (like this compound) and an alkene. nih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the product, and finally reductive elimination to regenerate the catalyst. nih.govyoutube.com The reaction typically exhibits a high stereoselectivity for the trans product due to steric factors in the transition state. organic-chemistry.orgyoutube.com The high reactivity of the C-I bond makes aryl iodides excellent substrates for this transformation. youtube.com

In line with the principles of green chemistry, significant effort has been directed towards replacing traditional volatile organic solvents in Heck reactions. Ionic liquids (ILs) have emerged as promising alternative media. researchgate.netnih.gov They can act as solvents and, in some cases, as catalyst stabilizers or promoters. For instance, molten tetrabutylammonium (B224687) bromide (nBu₄NBr) has been used as an effective solvent for the Heck reaction of aryl chlorides, bromides, and iodides. researchgate.netacs.org Hydroxyl-functionalized ionic liquids have also been employed, allowing for quantitative yields and simple product extraction, with the added benefit of recycling the solvent and catalyst system. nih.gov The use of these green solvent systems can reduce the environmental impact of the synthesis while maintaining high efficiency. researchgate.net

Heck Reaction for Alkene Arylation

Reductive Heck Hydroarylation

The Reductive Heck, or hydroarylation, reaction is a variation of the Mizoroki-Heck coupling that results in the formation of a C(sp²)-C(sp³) bond. nih.gov In this process, an aryl halide oxidatively adds to a palladium(0) catalyst, followed by insertion of an alkene. Instead of the typical β-hydride elimination step, the resulting palladium-alkyl intermediate is intercepted by a hydride source, leading to the net hydroarylation of the alkene. nih.govmdpi.com

For this compound, the C-I bond is the reactive site for the initial oxidative addition to the palladium catalyst. This reaction would allow for the direct connection of the 5-amino-4-isopropylphenyl group to an aliphatic carbon, extending a carbon chain from the aromatic core. Common hydride sources for this transformation include formic acid (HCOOH) and its salts, or hydrosilanes. nih.govnih.gov The reaction is valued for its ability to construct complex carbon skeletons from relatively simple precursors. nih.gov

A comprehensive search of scientific literature did not yield specific examples of the Reductive Heck hydroarylation being performed on this compound. However, the general parameters for such a reaction are well-established.

Table 1: Generalized Components for Reductive Heck Hydroarylation

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | This compound | Arylating agent |

| Alkene | Styrenes, acrylates, unactivated olefins | Substrate to be arylated |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-C bond formation |

| Ligand | PPh₃, AsPh₃, P(o-tol)₃ | Stabilizes catalyst, modulates reactivity |

| Hydride Source | HCOOH, PMHS, Et₃N/HCOOH | Reduces the Pd-alkyl intermediate |

| Base | Et₃N, CsF, K₂CO₃ | Neutralizes HX generated in the cycle |

| Solvent | DMF, Dioxane, Ethyl Acetate (B1210297) | Reaction medium |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

In the context of this compound, this reaction would typically involve protecting the existing primary amine and then using the C-I bond as the electrophilic site for coupling with a different amine. This would lead to the synthesis of complex diarylamines or N-aryl heterocycles. The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) complex, coordination of the coupling partner amine, deprotonation by the base, and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.orgnih.gov The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific substrates. researchgate.net

While the Buchwald-Hartwig amination is a widely applied methodology, specific documented instances of its use on this compound are not readily found in the reviewed literature.

Table 2: Typical Reagents for Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Aryl Halide | This compound (amine protected) | Electrophilic partner |

| Amine | Primary/secondary alkyl or aryl amines, heterocycles | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos | Stabilizes Pd(0), facilitates key steps |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine nucleophile |

| Solvent | Toluene, Dioxane, THF | Anhydrous reaction medium |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide, forming a new C-C bond. wikipedia.orgorganic-chemistry.org It is highly versatile, tolerating a wide array of functional groups, and is effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. wikipedia.org

For this compound, the C-I bond serves as the electrophilic coupling partner. Reaction with various organozinc reagents (R-ZnX) would allow for the introduction of alkyl, alkenyl, or aryl groups at the 5-position of the aniline (B41778) ring. The reaction mechanism follows the standard cross-coupling pathway: oxidative addition of the aryl iodide to the Pd(0) or Ni(0) catalyst, transmetalation of the organic group from zinc to the metal center, and reductive elimination to furnish the final product. wikipedia.org The presence of the free amine might require protection or the use of specific catalyst systems tolerant to this group.

Specific examples of Negishi coupling performed on this compound have not been identified in a survey of the available scientific literature.

Table 3: Key Components for Negishi Coupling Reactions

| Component | Examples | Function |

|---|---|---|

| Organic Halide | This compound | Electrophilic substrate |

| Organometallic | Alkylzinc halides, Arylzinc halides | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, dppf, XPhos | Modulates catalyst activity and stability |

| Solvent | THF, Dioxane, DMF | Reaction solvent |

Ullmann-Type Coupling Reactions

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org More broadly, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitutions to form C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper. The addition of ligands like phenanthroline or amino acids can significantly improve reaction efficiency and allow for milder conditions. nih.gov

This compound is an ideal substrate for Ullmann-type couplings at the C-I position. It could be coupled with another molecule of itself (homo-coupling) to form a symmetrical biphenyl diamine, or it could be reacted with various nucleophiles such as amines, phenols, or thiols (hetero-coupling) to form diaryl amines, diaryl ethers, or diaryl sulfides, respectively. The mechanism is thought to involve oxidative addition of the aryl iodide to a Cu(I) species. organic-chemistry.org

Detailed research findings describing the application of Ullmann-type couplings specifically to this compound were not found in the surveyed literature.

Table 4: General Conditions for Ullmann-Type Coupling

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Nucleophile | Amines, Alcohols, Phenols, Thiols | Coupling partner |

| Catalyst | CuI, Cu₂O, Cu powder | Copper source |

| Ligand | L-proline, 1,10-phenanthroline, TMEDA | Accelerates reaction, improves solubility |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the nucleophile |

| Solvent | DMF, DMSO, Pyridine (B92270) | High-boiling polar aprotic solvent |

Cross-Coupling for C-S and C-O Bond Formation

The formation of C-S (thioether) and C-O (ether) bonds via cross-coupling is crucial for synthesizing many pharmaceuticals and materials. These transformations are typically achieved using palladium or copper catalysts, analogous to the Buchwald-Hartwig and Ullmann amination reactions. For C-S bond formation, an aryl halide is coupled with a thiol, while for C-O bond formation, an alcohol or phenol (B47542) is used as the nucleophile.

The C-I bond of this compound is well-suited for these reactions. Coupling with a thiol (R-SH) would yield a 5-(alkyl/arylthio)-2-isopropylaniline. Similarly, reaction with a phenol (Ar-OH) or an alcohol (R-OH) would produce the corresponding diaryl ether or alkyl aryl ether. Copper-catalyzed Ullmann-type conditions are common for these transformations, though palladium-based systems have also been developed to proceed under milder conditions. organic-chemistry.org The free amine on the this compound substrate is generally tolerated under these conditions.

A review of the literature did not provide specific published protocols for C-S or C-O cross-coupling reactions involving this compound.

Functionalization Reactions of the Amine Group

Amide Formation and Acylation Reactions

The primary amine group of this compound is nucleophilic and readily undergoes acylation to form amides. This is a fundamental transformation in organic synthesis. The reaction typically involves treating the aniline with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. researchgate.net Alternatively, direct coupling with a carboxylic acid can be achieved using a dehydrating agent (coupling reagent) such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. organic-chemistry.org

This reaction transforms the basic amino group into a neutral amide functionality, which significantly alters the electronic properties of the aromatic ring. The resulting N-acyl group is a moderate ortho-, para-director for subsequent electrophilic aromatic substitution, though the bulky isopropyl group and the iodine atom would also influence the regioselectivity. The amide can also serve as a protecting group for the amine during other transformations.

While this is a common and predictable reaction, specific examples detailing the acylation of this compound with corresponding yields and conditions were not available in the reviewed scientific literature.

Table 5: Common Reagents for Amide Formation from Anilines

| Method | Acylating Agent | Additive/Base | Purpose |

|---|---|---|---|

| Acyl Halide | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N | Acyl source; base scavenges HCl |

| Anhydride | Acetic anhydride, Boc₂O | Pyridine, DMAP | Acyl source; base catalyzes reaction |

| Carboxylic Acid | Acetic acid, Benzoic acid | DCC, EDC, HATU | Dehydrative coupling reagents |

Alkylation and Reductive Amination Strategies

The primary amino group of this compound is a key site for nucleophilic attack, enabling the formation of N-alkylated derivatives. Direct alkylation can be achieved using alkyl halides, though this method carries the risk of over-alkylation, yielding mixtures of secondary and tertiary amines.

A more controlled and widely utilized approach is reductive amination (also known as reductive alkylation). This two-step, often one-pot, process first involves the condensation of the aniline with a ketone or aldehyde to form an intermediate imine. The imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org This method is highly efficient for creating new carbon-nitrogen bonds. sigmaaldrich.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(CH3COO)3BH) being particularly common due to their mildness and selectivity for the imine over the carbonyl starting material. wikipedia.orgorganic-chemistry.org The reaction is typically performed under weakly acidic conditions which are necessary to catalyze imine formation. wikipedia.org

| Strategy | Reagents | Product Type | Key Features |

| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Secondary/Tertiary Amine | Can lead to over-alkylation; reaction conditions need careful control. |

| Reductive Amination | 1. Aldehyde or Ketone (R'COR'')2. Reducing Agent (e.g., NaBH3CN, Na(CH3COO)3BH) | Secondary/Tertiary Amine | High selectivity; generally a one-pot reaction; versatile for a wide range of carbonyls. organic-chemistry.orgtcichemicals.com |

Formation of Ureas and Thioureas

The nucleophilic amine of this compound readily reacts with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules and serve as important structural motifs in medicinal chemistry. nih.govuobabylon.edu.iq

The synthesis of ureas is typically achieved by treating the aniline with an appropriate isocyanate (R-N=C=O). The reaction is a straightforward nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate. nih.govorganic-chemistry.org Alternatively, phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), can be used to first generate an isocyanate in situ, which then reacts with another amine. nih.gov

Thiourea formation follows a similar pathway, involving the reaction of this compound with an isothiocyanate (R-N=C=S). nih.govorganic-chemistry.org The sulfur atom replaces the oxygen of the urea, creating a thiocarbonyl group. uobabylon.edu.iq These syntheses are generally high-yielding and can be performed under mild conditions. organic-chemistry.orgnih.gov

| Derivative | Reagent Type | General Reaction | Resulting Functional Group |

| Urea | Isocyanate (R-NCO) | Ar-NH₂ + R-NCO → Ar-NH-C(O)NH-R | -NH-C(O)NH- |

| Thiourea | Isothiocyanate (R-NCS) | Ar-NH₂ + R-NCS → Ar-NH-C(S)NH-R | -NH-C(S)NH- |

Diazotization Reactions (beyond Sandmeyer for further transformations)

As a primary aromatic amine, this compound can undergo diazotization to form a highly versatile diazonium salt intermediate. This reaction is typically performed by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.comchemicalnote.com

The resulting 5-iodo-2-isopropylbenzenediazonium salt is a valuable synthetic intermediate. While the Sandmeyer reaction uses these salts for conversion to halides and cyanides, diazonium salts are susceptible to a much broader range of transformations. For instance, they can be used in azo coupling reactions with electron-rich aromatic compounds (like phenols or other anilines) to form intensely colored azo dyes. chemicalnote.com They can also be reduced to the corresponding hydrazine (B178648) derivative or undergo reactions to introduce other functionalities, making them a cornerstone of aromatic chemistry. organic-chemistry.orgbyjus.com

| Transformation Type | Reagents | Product | Notes |

| Azo Coupling | Electron-rich arene (e.g., Phenol, Aniline) | Azo compound (Ar-N=N-Ar') | Forms the basis of many dyes and pigments. chemicalnote.com |

| Reduction to Hydrazine | Stannous chloride (SnCl₂) | Substituted Phenylhydrazine | Useful intermediate for indole (B1671886) synthesis (Fischer Indole Synthesis). byjus.com |

| Hydrolysis | H₂O, H⁺, Δ | Phenol | Replaces the diazonium group with a hydroxyl group. |

| Fluorination (Schiemann Reaction) | HBF₄, then heat | Fluoroarene | A key method for introducing fluorine into an aromatic ring. organic-chemistry.org |

Ortho-Amination and Amidation of Anilines

Directing the introduction of a second nitrogen-based functional group to the position ortho to an existing amino group is a synthetically challenging task due to the strong directing effects of the initial amine. However, modern methodologies have been developed to achieve this transformation, often relying on directing groups. A notable strategy involves the use of a removable directing group, such as 2-picolinamide, which coordinates to a metal catalyst (e.g., copper) and directs C-H activation and subsequent amination at the ortho position. researchgate.net This approach allows for the construction of 1,2-diaminobenzene derivatives, which are valuable building blocks. researchgate.net In the case of this compound, amination would be directed to the C6 position. The reaction proceeds smoothly without the need for external oxidants. researchgate.net

Reactivity of the Isopropyl Substituent

Oxidative and Radical Functionalization of Alkyl Chains

The isopropyl group, while generally stable, possesses a tertiary benzylic C-H bond that can be a site for oxidation or radical functionalization. Benzylic oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the isopropyl group into a hydroxyl or carbonyl functionality. However, such harsh conditions may be incompatible with the electron-rich and sensitive aniline ring.

More selective methods involving catalytic oxidation have been developed. For example, certain iodoarene catalysts in the presence of a co-oxidant like Oxone® can facilitate the oxidation of alcohols, a transformation that highlights the potential reactivity of related C-H bonds under specific catalytic cycles. beilstein-journals.org While not a direct functionalization of the isopropyl group itself, this illustrates modern oxidative approaches that could potentially be adapted. Radical-based C-H functionalization offers another modern avenue for modifying alkyl chains, though specific applications to this substrate require further investigation.

Electrophilic Aromatic Substitution (EAS) on the Aryl Ring

Electrophilic aromatic substitution on the this compound ring is governed by the cumulative directing effects of the three existing substituents. The outcome of such reactions is a predictable consequence of the electronic and steric properties of these groups. lkouniv.ac.inwikipedia.orgmasterorganicchemistry.com

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. lkouniv.ac.in

Isopropyl Group (-CH(CH₃)₂): A weakly activating group and an ortho, para-director through inductive effects and hyperconjugation.

Iodo Group (-I): A deactivating group due to its inductive electron withdrawal, but an ortho, para-director because of resonance stabilization of the intermediates. wikipedia.org

The overwhelmingly powerful activating and directing effect of the amino group dominates the regioselectivity. The positions ortho to the amino group are C3 and C1 (blocked), and the para position is C4 (occupied by iodine). Therefore, incoming electrophiles are strongly directed to the C3 position. The C5 position (occupied by iodine) is also para to the isopropyl group and meta to the amino group, making it less favorable for substitution. The steric bulk of the isopropyl group adjacent to the C3 position may slightly hinder attack at this site, but the electronic influence of the amino group is the primary determining factor.

| EAS Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-Nitro-5-iodo-2-isopropylaniline |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 3-Bromo-5-iodo-2-isopropylaniline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-Amino-5-iodo-2-isopropylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 3-Acyl-5-iodo-2-isopropylaniline (often requires protection of the amine) |

Directing Effects of Substituents (Iodo, Isopropyl, Amino)

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative electronic and steric influences of its three substituents: the amino (-NH₂), isopropyl (-CH(CH₃)₂), and iodo (-I) groups. Each group imparts a distinct directing effect, either activating or deactivating the aromatic ring towards electrophilic attack.

Amino Group (-NH₂): Positioned at C1, the amino group is a powerful activating group. byjus.com Through its strong positive mesomeric effect (+M), it donates its lone pair of electrons into the benzene (B151609) ring, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions. byjus.comwikipedia.org This makes the ring much more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Isopropyl Group (-CH(CH₃)₂): Located at C2, the isopropyl group is classified as a weakly activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. libretexts.org As an alkyl group, it directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

The following table summarizes the individual directing effects of the substituents on this compound.

| Substituent | Position | Electronic Effect | Classification | Directing Effect |

| Amino | C1 | +M > -I | Strongly Activating | Ortho, Para |

| Isopropyl | C2 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| Iodo | C5 | -I > +M | Weakly Deactivating | Ortho, Para |

Regioselectivity and Competitive Reactivity in EAS

When multiple substituents are present on a benzene ring, the position of electrophilic substitution is determined by a combination of their directing effects. In the case of this compound, the substituents' influences must be carefully weighed.

The hierarchy of directing power generally places strongly activating groups above all others. ucalgary.ca Therefore, the amino group at C1 is the dominant directing influence. It strongly activates the C4 (para) and C6 (ortho) positions. The other groups' effects are secondary but can help to reinforce or oppose this primary direction.

Let's analyze the activation of the available positions (C3, C4, C6):

Position C3: This position is ortho to the weakly activating isopropyl group but meta to the strongly activating amino group. Substitution here is electronically disfavored.

Position C4: This position is para to the strongly activating amino group and ortho to the ortho/para-directing iodo group. Both groups electronically favor substitution at this site.

Position C6: This position is ortho to the strongly activating amino group and ortho to the ortho/para-directing iodo group. This position is also highly activated electronically.

The competition for substitution primarily occurs between the C4 and C6 positions. While both are electronically activated, steric hindrance plays a crucial role in determining the final regioselectivity. uomustansiriyah.edu.iq The bulky isopropyl group at C2 significantly hinders the approach of an electrophile to the adjacent C6 position. In contrast, the C4 position is sterically unencumbered. Consequently, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position , which is both electronically activated and sterically accessible.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While electrophilic substitution is common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) provides an alternative pathway for functionalization, particularly for aryl halides.

SNAr Mechanisms and Activating Group Requirements

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance or induction. Common activating groups include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups.

In its ground state, this compound is not a suitable substrate for a typical SNAr reaction. The ring is substituted with electron-donating (amino) and weakly electron-donating (isopropyl) groups, which destabilize the negatively charged intermediate required for the SNAr mechanism. The iodo group, while a good leaving group, is on an electron-rich ring, making direct nucleophilic attack unfavorable.

Ortho-Selective SNAr Reactions

Despite the general requirements for EWGs, certain specialized SNAr reactions can achieve ortho-selectivity through alternative mechanisms or with specific directing groups. For instance, some heteroaryl groups can facilitate SNAr reactions by stabilizing the transition state through hydrogen bonding with the incoming nucleophile. However, in the context of this compound, which lacks strong activating groups, traditional ortho-selective SNAr pathways are not readily accessible. The electron-donating nature of the substituents prevents the stabilization needed for the Meisenheimer intermediate, rendering the molecule unreactive toward standard SNAr conditions.

C-H Activation and Functionalization Mediated by Transition Metals or Photoredox Catalysis

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Ligand-Promoted C-H Arylation

Ligand-promoted C-H arylation is a prominent strategy within the field of C-H activation. In these reactions, a transition metal catalyst, commonly palladium, rhodium, or ruthenium, is guided to a specific C-H bond by a directing group present on the substrate. The directing group coordinates to the metal center, positioning it in close proximity to a particular C-H bond (often ortho to the directing group), facilitating its cleavage in a process known as cyclometalation.

For a substrate like this compound, the amino group (-NH₂) can potentially serve as a directing group. However, the free amine is often a weak or problematic directing group in many catalytic systems. It is common practice to first convert the amine into a more robust directing group, such as an amide, a carbamate, or a picolinamide. For example, acylation of the amino group would provide an amide that can effectively direct a palladium catalyst to activate the ortho C-H bonds at the C6 position.

Following C-H activation and the formation of a palladacycle intermediate, a subsequent reaction with an aryl halide (which could be the iodo- group in an intramolecular sense, or an external coupling partner) would lead to the formation of a new C-C bond, functionalizing the C6 position of the ring. The bulky isopropyl group at C2 would likely influence the efficiency and selectivity of this process.

Dual Catalysis Systems for C-N Bond Formation

Dual catalysis, a strategy where two distinct catalytic cycles operate synergistically, has been effectively employed for the formation of C-N bonds with aryl halides. One prominent example is the combination of a heterogeneous photoredox catalyst with a nickel catalyst for the amination of aryl halides. This approach offers a practical and efficient method for constructing C-N bonds under mild conditions.

In a representative system, cadmium sulfide (B99878) (CdS), an inexpensive and stable semiconductor, serves as the heterogeneous photoredox catalyst. rsc.org Upon irradiation with visible light, CdS generates an electron-hole pair. The excited electron is a potent reductant, while the hole is a strong oxidant. This photoredox cycle is coupled with a nickel catalytic cycle to achieve the C-N coupling.

The proposed mechanism for this dual catalytic C-N bond formation is as follows:

Oxidative Addition: The nickel(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), such as this compound, to form a nickel(II) intermediate (Ar-Ni(II)-X).

Ligand Exchange: The amine nucleophile coordinates to the nickel(II) center, displacing the halide and forming an amido-nickel(II) complex.

Reductive Elimination: This is often the most challenging step in the catalytic cycle. The photoredox catalyst facilitates this step. The excited photoredox catalyst reduces the Ar-Ni(II)-NHR' complex to a high-valent nickel(III) species. This promotion of the reductive elimination from the nickel center leads to the formation of the desired C-N bond and regenerates the nickel(I) catalyst.

Catalyst Regeneration: The nickel(I) species is then reduced back to the active nickel(0) catalyst by the photoredox cycle, completing both catalytic loops.

This dual catalytic system has been successfully applied to the C-N and C-O coupling of various aryl halides with amines and alcohols, respectively. rsc.org The use of a heterogeneous photocatalyst like CdS offers the additional advantages of easy separation and potential for catalyst recycling. rsc.org

Table 1: Key Features of Heterogeneous Photoredox/Nickel Dual Catalysis for C-N Coupling

| Feature | Description |

|---|---|

| Photocatalyst | Cadmium Sulfide (CdS) |

| Metal Catalyst | Nickel Salt |

| Light Source | Visible Light |

| Reaction | C-N and C-O bond formation |

| Advantages | Mild reaction conditions, use of inexpensive and stable catalysts, potential for catalyst recycling. |

Cooperative Light-Activated Iodine and Photoredox Catalysis

A novel approach for intramolecular C-N bond formation involves the cooperative action of molecular iodine and a photoredox catalyst, activated by visible light. This method facilitates the amination of benzylic C(sp³)–H bonds, a challenging transformation. nih.govnih.govacs.org

This dual light-activated system relies on the interplay between two photochemical processes. Molecular iodine acts as the primary catalyst for the C-N bond formation by activating a remote C(sp³)–H bond, while an organic photoredox catalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT), is responsible for the reoxidation of the iodine catalyst. nih.govnih.gov

The proposed mechanism for this cooperative catalysis is as follows:

N-Iodination: The active hypoiodite (B1233010) catalyst, formed in situ, reacts with a sulfonamide substrate to generate an N-iodo intermediate. nih.gov

Homolytic Cleavage: Upon irradiation with visible light, the N–I bond of this intermediate undergoes homolytic cleavage to produce a nitrogen-centered amidyl radical. nih.govnih.gov

1,5-Hydrogen Atom Transfer (HAT): The amidyl radical then abstracts a hydrogen atom from a benzylic position in a 1,5-HAT process, generating an alkyl radical. nih.govnih.gov

C-N Bond Formation: The alkyl radical undergoes a series of steps, including radical iodine transfer and intramolecular substitution, to form the cyclized product with a new C-N bond. nih.gov

Catalyst Regeneration: The extruded hydrogen iodide is reoxidized to molecular iodine by the photoredox catalyst (TPT) in the presence of an oxidant like molecular oxygen, thus completing the catalytic cycle. nih.gov

This cooperative catalytic system has proven effective for the intramolecular amination of sulfonamides, leading to the formation of pyrrolidines. nih.gov The reaction proceeds under mild conditions at room temperature, utilizing blue light as the energy source. nih.gov

Table 2: Optimized Conditions for Cooperative Iodine and Photoredox Catalysis

| Parameter | Condition |

|---|---|

| Iodine Catalyst | I₂ (5 mol%) |

| Photoredox Catalyst | TPT (1 mol%) |

| Solvent | HFIP/DCE |

| Light Source | Blue Light |

| Temperature | Room Temperature |

| Time | 18 hours |

Data sourced from Angewandte Chemie International Edition. nih.gov

Application of 5 Iodo 2 Isopropylaniline As a Synthetic Building Block and Precursor

Synthesis of Advanced Intermediates for Complex Organic Molecules

The strategic positioning of the iodo and amino groups on the aromatic ring of 5-iodo-2-isopropylaniline allows it to be a valuable starting material for creating advanced intermediates. These intermediates are essential for the multi-step synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com The reactivity of the carbon-iodine bond facilitates participation in various palladium-catalyzed coupling reactions, enabling the introduction of diverse substituents and the construction of intricate molecular frameworks. nsf.gov This adaptability makes it a precursor for molecules with precisely tailored functionalities, which are often required in late-stage synthesis of complex natural products or medicinal compounds. nsf.gov

Role in the Elaboration of Diverse Chemical Scaffolds

The dual functionality of this compound is instrumental in the elaboration of a wide range of chemical scaffolds, which form the core structures of many synthetic compounds.

This compound serves as a foundational scaffold for creating a variety of substituted anilines. The amino group can be modified, and the iodine atom can be replaced through cross-coupling reactions to introduce different functional groups onto the aromatic ring. rsc.org For instance, palladium-catalyzed reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at the site of the iodine atom. beilstein-journals.org This allows for the modular synthesis of anilines with diverse substitution patterns, which are important intermediates in medicinal chemistry and material science. beilstein-journals.org The steric bulk of the isopropyl group can also influence the regioselectivity of these reactions, directing incoming groups to specific positions and enabling the synthesis of sterically hindered anilines. beilstein-journals.org

| Reaction Type | Reagents/Catalysts | Product Type | Significance | Reference |

|---|---|---|---|---|